molecular formula C26H23N5O2 B2941821 N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1358331-26-6

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No. B2941821
CAS RN: 1358331-26-6
M. Wt: 437.503
InChI Key: FNWWHHHXAWVGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C26H23N5O2 and its molecular weight is 437.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Diversified Synthesis of Related Compounds : The study by An et al. (2017) details a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi four-component reactions and copper-catalyzed tandem reactions. This method facilitates rapid access to complex fused tricyclic scaffolds, highlighting the compound's versatility in chemical synthesis (An et al., 2017).

  • Synthesis of Amino Acid Derivatives : Research by Fathalla (2015) elaborates on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through reactions involving amino acid esters. These compounds exhibit the chemical flexibility and potential for further modification, showcasing the adaptability of this chemical framework for synthesis of diverse derivatives (Fathalla, 2015).

Potential Therapeutic and Biological Activities

  • Anticancer Activity : Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. Some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential therapeutic applications (Reddy et al., 2015).

  • H1-antihistaminic Activity : Gobinath et al. (2015) synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo[4,3-a] quinazolin-5(4H)-ones and evaluated them for H1-antihistaminic activity. Among these, one compound showed comparable potency to chlorpheniramine maleate with negligible sedative effects, indicating potential for allergy treatment (Gobinath et al., 2015).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-16-8-10-19(11-9-16)24-28-29-25-26(33)30(21-6-4-5-7-22(21)31(24)25)15-23(32)27-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWHHHXAWVGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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